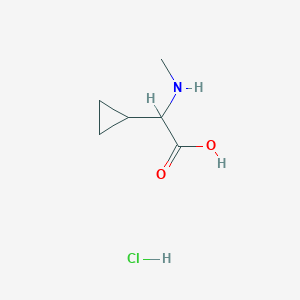
2-Cyclopropyl-2-(methylamino)aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-(methylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl It is also known by its IUPAC name, N-cyclopropyl-N-methylglycine hydrochloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2-(methylamino)acetic acid hydrochloride typically involves the reaction of cyclopropylamine with methyl bromoacetate, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-2-(methylamino)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropylglycine
- N-methylglycine
- Cyclopropylamine derivatives
Uniqueness
2-Cyclopropyl-2-(methylamino)acetic acid hydrochloride is unique due to the presence of both cyclopropyl and methylamino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H12ClNO2 |
|---|---|
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-(methylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-5(6(8)9)4-2-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Clave InChI |
YWWGQLIUIUHINF-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1CC1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


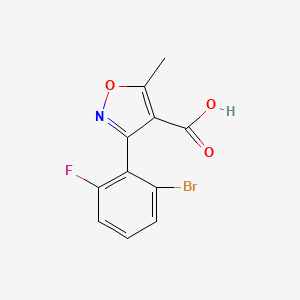
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)

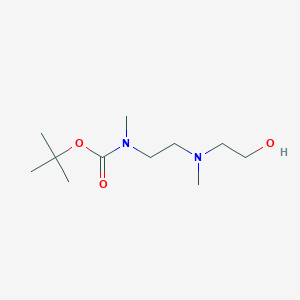
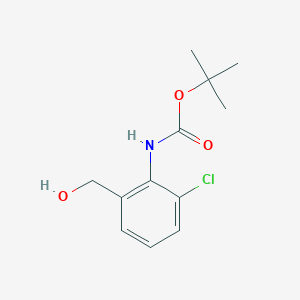
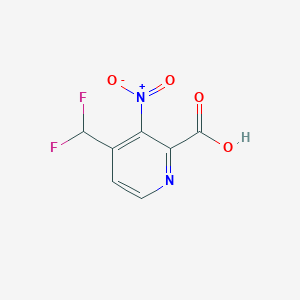
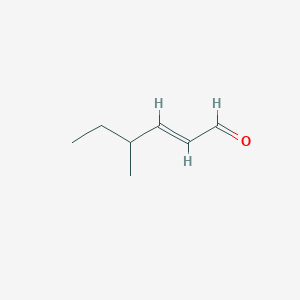
![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)


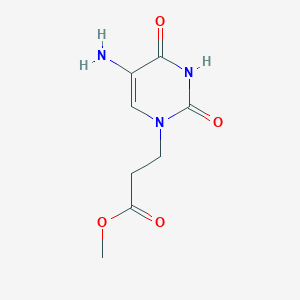
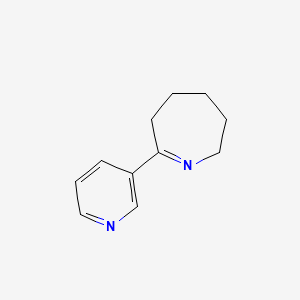
![3-{4-[Cyclohexyl(2-methylpropyl)amino]-3-{[(4-methylphenyl)carbamoyl]amino}phenyl}butanoic acid](/img/structure/B13546555.png)
![2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid](/img/structure/B13546564.png)
